Ibandronate

FPPS inhibition bisphosphonate potency Leishmania model

Ibandronate (CAS 114084-78-5), a third-generation nitrogen-containing bisphosphonate, offers renal safety comparable to placebo (AE rate 4% vs 4.5%), avoiding the renal monitoring required for zoledronic acid. Flexible once-monthly oral (150 mg) and quarterly IV (3 mg) dosing improves protocol adherence. The MOBILE study confirmed monthly dosing achieves superior lumbar spine BMD increases (6.6% at 2 years) vs daily dosing (5.0%, p<0.001). With an intermediate FPPS IC50 of 85.1 µM, it serves as a calibrated reference for mevalonate pathway drug discovery.

Molecular Formula C9H23NO7P2
Molecular Weight 319.23 g/mol
CAS No. 114084-78-5
Cat. No. B194636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbandronate
CAS114084-78-5
Synonyms(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A
Molecular FormulaC9H23NO7P2
Molecular Weight319.23 g/mol
Structural Identifiers
SMILESCCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)
InChIKeyMPBVHIBUJCELCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityFreely soluble
1.34e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ibandronate (CAS 114084-78-5): A Third-Generation Nitrogen-Containing Bisphosphonate for Osteoclast Inhibition and Bone Resorption Control


Ibandronate (CAS 114084-78-5) is a third-generation, nitrogen-containing bisphosphonate (N-BP) that inhibits osteoclast-mediated bone resorption via potent inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway [1]. Characterized by a tertiary nitrogen group on its R2 side chain and a hydroxyl group on its R1 side chain, ibandronate possesses a molecular weight of 319.23 g/mol and exhibits high affinity for hydroxyapatite crystals in bone matrix, enabling targeted delivery to sites of active bone remodeling [2]. Approved by the FDA in 2003, ibandronate is indicated for the prevention and treatment of postmenopausal osteoporosis and is also utilized in oncologic settings for managing metastatic bone disease and hypercalcemia of malignancy [3].

Why Ibandronate Cannot Be Simply Substituted with Other Nitrogen-Containing Bisphosphonates in Research and Clinical Procurement


While all nitrogen-containing bisphosphonates (alendronate, risedronate, zoledronate, pamidronate) share a common mechanism of FPPS inhibition, significant differences exist in their mineral binding affinities, biochemical actions, pharmacokinetic profiles, and clinical safety characteristics that preclude simple interchangeability [1]. Ibandronate distinguishes itself through a unique combination of attributes: a renal safety profile comparable to placebo that is not shared by all intravenous bisphosphonates, a dosing flexibility encompassing both oral and intravenous administration with extended between-dose intervals (>2 months) proven to reduce vertebral fracture risk, and a favorable serious adverse event risk ratio compared to other bisphosphonates in sensitivity analyses [2]. These differential characteristics directly impact experimental design consistency, clinical protocol adherence, and patient management strategies, making generic substitution scientifically and operationally unsound [3].

Quantitative Comparator Evidence for Ibandronate: Differentiation from Alendronate, Risedronate, Zoledronate, and Pamidronate


FPPS Inhibition Potency in Leishmania Model: Ibandronate Demonstrates Intermediate Anti-Proliferative Activity Between Risedronate and Alendronate

In a 2020 study evaluating the anti-proliferative activity of nitrogen-containing bisphosphonates against Leishmania promastigotes via the MTS/PMS viability method, ibandronate exhibited an IC50 of 85.1 µM, positioning it between risedronate (13.8 µM, more potent) and alendronate (112.2 µM, less potent) [1]. This rank-order potency profile is consistent with the structural differences among these bisphosphonates, reflecting variations in their binding interactions with the FPPS enzyme active site [2].

FPPS inhibition bisphosphonate potency Leishmania model IC50 comparison

Serious Adverse Event Risk: Meta-Analysis Sensitivity Analysis Suggests Lower Risk with Ibandronate vs. Other Bisphosphonates

A 2022 systematic review and meta-analysis of 19 randomized controlled trials evaluated serious adverse events (SAEs) associated with ibandronate treatment. While the primary analysis showed no significant difference between ibandronate and other bisphosphonates, a sensitivity analysis excluding studies at 'high risk' of detection bias revealed a significantly lower risk of serious adverse events for ibandronate compared to other bisphosphonates, with a risk ratio of 0.79 (95% CI: 0.66–0.94, p < 0.01) [1]. This finding was assessed as high-quality evidence using the GRADE criteria [2].

adverse events meta-analysis bisphosphonate safety risk ratio

Monthly Oral Dosing Achieves Superior Lumbar Spine BMD Gains vs. Daily Dosing: MOBILE Study 2-Year Results

The phase III MOBILE study (N=1609 postmenopausal women) compared once-monthly oral ibandronate regimens (50+50 mg, 100 mg, 150 mg) against daily ibandronate (2.5 mg). At 2 years, lumbar spine BMD increases were 5.0%, 5.3%, 5.6%, and 6.6% for daily, 50+50 mg, 100 mg, and 150 mg monthly groups, respectively [1]. The 150 mg monthly regimen was statistically superior to daily dosing (p<0.001) and also produced significantly greater increases in proximal femur BMD compared to daily treatment (p<0.05) [2]. Additionally, 70.5–93.5% of participants achieved increases above baseline in lumbar spine or total hip BMD across regimens [3].

bone mineral density dosing regimen MOBILE trial adherence

Renal Safety Profile Comparable to Placebo: Phase III Data Differentiates Ibandronate from Nephrotoxic Bisphosphonates

In a 2-year phase III study of patients with breast cancer metastatic to bone, intravenous ibandronate (6 mg) demonstrated a renal safety profile comparable to placebo. The incidence of adverse renal events was 4% with ibandronate versus 4.5% with placebo, and the proportion of patients with serum creatinine increases was 6% versus 12% with placebo [1]. Notably, unlike other intravenous bisphosphonates such as zoledronic acid and pamidronate, the product labeling for ibandronate does not require specific renal safety monitoring precautions, simplifying patient management [2]. Long-term extension data confirmed this favorable renal safety profile over 4 years of treatment [3].

renal safety nephrotoxicity placebo comparison metastatic bone disease

Unique Extended Between-Dose Interval Proven to Reduce Vertebral Fracture Risk: Only Bisphosphonate with Prospective Evidence for >2-Month Dosing Interval

Ibandronate is distinguished as the only bisphosphonate for which a prospective clinical trial has demonstrated significant vertebral fracture risk reduction with a between-dose interval exceeding 2 months [1]. Preclinical studies in rats, dogs, minipigs, and monkeys established that the total cumulative dose, rather than dosing frequency, determines anti-resorptive efficacy, providing the pharmacological rationale for intermittent dosing regimens [2]. This unique attribute enables both oral monthly (150 mg) and intravenous quarterly (3 mg) dosing schedules that are not feasible with other oral bisphosphonates such as alendronate (weekly) or risedronate (weekly/monthly), offering distinct advantages in patient adherence and clinical trial design [3].

dosing interval vertebral fracture adherence clinical trial evidence

Bone Binding Affinity Comparable to Other Potent Bisphosphonates: Competition Binding Assay Data

In competition binding assays using [14C]-alendronate as the radioligand on human bone powder, ibandronate exhibited a Ki value of 116 µM, which falls within the range observed for other clinically used nitrogen-containing bisphosphonates, including alendronate (Ki 61 µM), risedronate (Ki 85 µM), zoledronate (Ki 81 µM), and pamidronate (Ki 83 µM) [1]. This comparable binding affinity indicates that ibandronate's differentiation does not stem from superior bone targeting but rather from its unique pharmacokinetic and safety profile, supporting its use as an alternative bisphosphonate with equivalent bone uptake characteristics [2].

hydroxyapatite affinity bone binding competition assay Ki value

Ibandronate Procurement Applications: Evidence-Based Research and Industrial Use Cases


Long-Term Osteoporosis Clinical Trials Requiring Extended Dosing Intervals for Adherence Optimization

In multi-year osteoporosis trials where patient adherence to daily or weekly oral bisphosphonates is a known limitation, ibandronate's once-monthly oral (150 mg) and quarterly intravenous (3 mg) regimens provide a proven alternative. The MOBILE study demonstrated that monthly dosing achieves lumbar spine BMD increases of 6.6% at 2 years, superior to daily dosing (5.0%, p<0.001), confirming that less frequent administration does not compromise efficacy [1]. This evidence supports procurement of ibandronate for trials designed with extended follow-up periods where protocol adherence is a critical success factor [2].

Metastatic Bone Disease Studies in Patients with Pre-Existing Renal Impairment or Renal Safety Concerns

For oncology research involving patients with metastatic bone disease and compromised renal function, ibandronate's renal safety profile comparable to placebo offers a distinct advantage over other intravenous bisphosphonates that carry nephrotoxicity warnings [1]. Phase III data show that intravenous ibandronate (6 mg) has a renal adverse event rate (4%) equivalent to placebo (4.5%) and does not require the specific renal monitoring precautions mandated for zoledronic acid [2]. This reduced monitoring burden simplifies trial protocols and expands patient eligibility, making ibandronate the bisphosphonate of choice in this research context .

Comparative Bisphosphonate Potency Studies Using FPPS Inhibition as a Biochemical Endpoint

In basic and translational research investigating the structure-activity relationships of nitrogen-containing bisphosphonates, ibandronate serves as a key comparator with well-characterized intermediate FPPS inhibitory potency. With an IC50 of 85.1 µM in Leishmania promastigote assays, ibandronate occupies a specific position between risedronate (13.8 µM) and alendronate (112.2 µM), enabling precise calibration of assay sensitivity and facilitating rank-order potency comparisons [1]. This defined potency profile supports its use as a reference compound in drug discovery programs targeting the mevalonate pathway [2].

Adherence-Focused Health Economics and Outcomes Research (HEOR) Studies

For health economics research evaluating the cost-effectiveness of osteoporosis treatments, ibandronate's unique once-monthly oral and quarterly intravenous dosing schedules provide a distinct comparator arm. Evidence from the MOBILE study and subsequent long-term extensions demonstrates that 70.5–93.5% of patients achieve meaningful BMD increases with monthly regimens, and adherence rates are favorably impacted by reduced dosing frequency [1]. Procurement of ibandronate for HEOR studies enables robust analysis of the relationship between dosing convenience, adherence, and long-term fracture outcomes, addressing a key gap in the bisphosphonate literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibandronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.